molecular formula C6H6N4S4 B109498 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole CAS No. 66666-63-5

2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole

Cat. No. B109498
CAS RN: 66666-63-5
M. Wt: 262.4 g/mol
InChI Key: CFDOAGIWWJVBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.

Biochemical And Physiological Effects

Studies have shown that 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. It has also been shown to have antioxidant properties that can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has potential applications in various fields of scientific research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on living organisms.

Future Directions

There are several future directions for the study of 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole. One direction is to further study its mechanism of action to understand how it inhibits the growth of cancer cells and microorganisms. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Additionally, studies can be conducted to determine its toxicity and safety profile in living organisms.

Scientific Research Applications

2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole has potential applications in various fields of scientific research. It has been studied for its antitumor, antimicrobial, and antioxidant properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

CAS RN

66666-63-5

Product Name

2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole

Molecular Formula

C6H6N4S4

Molecular Weight

262.4 g/mol

IUPAC Name

2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C6H6N4S4/c1-3-7-9-5(11-3)13-14-6-10-8-4(2)12-6/h1-2H3

InChI Key

CFDOAGIWWJVBSV-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SSC2=NN=C(S2)C

Canonical SMILES

CC1=NN=C(S1)SSC2=NN=C(S2)C

synonyms

1,2-Bis(5-methyl-1,3,4-thiadiazol-2-yl)disulfane; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Within a flask having a capacity of 1000 ml, 2-mercapto-5-methyl-1,3,4-thiadiazole of 150 mmol is solved in methanol of 450 ml. Into the solution thus prepared, 34.5% hydrogen peroxide of 39 ml is dropped slowly. The solution was stirred for one hour at room temperature. Thereafter, by decompression and heating, precipitate was created. The solution was filtered and washed. By the subsequent drying in a decompressing atmosphere, crude crystal was obtained. By recrystallization using ethanol, 5,5'-dithiobis (5-methyl-1,3,4-thiadiazole) (hereinafter referred to as "active material ε") was obtained.
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